molecular formula C7H14N2O B1148147 N,1-Diethylaziridine-2-carboxamide CAS No. 131389-87-2

N,1-Diethylaziridine-2-carboxamide

Cat. No.: B1148147
CAS No.: 131389-87-2
M. Wt: 142.202
InChI Key: YVYQJGDZZPXURW-UHFFFAOYSA-N
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Description

N,1-Diethylaziridine-2-carboxamide is a strained three-membered aziridine ring derivative functionalized with a carboxamide group and ethyl substituents. Aziridines are known for their high ring strain, which enhances their reactivity in ring-opening reactions and catalytic applications.

Properties

CAS No.

131389-87-2

Molecular Formula

C7H14N2O

Molecular Weight

142.202

IUPAC Name

N,1-diethylaziridine-2-carboxamide

InChI

InChI=1S/C7H14N2O/c1-3-8-7(10)6-5-9(6)4-2/h6H,3-5H2,1-2H3,(H,8,10)

InChI Key

YVYQJGDZZPXURW-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CN1CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on aziridine derivatives and related nitrogen-containing heterocycles, emphasizing structural, reactivity, and application differences.

Table 1: Key Comparisons Between N,1-Diethylaziridine-2-carboxamide and Related Compounds

Property This compound Singh's Catalyst (Pyrrolidinecarboxamide Analogue) Aziridine-2-carboxylic Acid Derivatives
Core Structure 3-membered aziridine ring 5-membered pyrrolidine ring Aziridine with carboxylic acid substituent
Ring Strain High (due to 60° bond angles) Low (near-tetrahedral geometry) Moderate (strain mitigated by substituents)
Reactivity High (prone to nucleophilic ring-opening) Moderate (used in asymmetric catalysis) Variable (depends on substituents)
Applications Potential in synthesis (theoretical) Asymmetric catalysis (e.g., enantioselective reactions) Peptide mimics or enzyme inhibitors
Stability Likely air/moisture-sensitive Stable under inert conditions Sensitive to pH and temperature
Synthetic Utility Underexplored Well-documented in catalysis Studied for bioactivity

Key Findings:

Ring Strain and Reactivity :

  • The three-membered aziridine ring in this compound confers higher reactivity compared to five-membered pyrrolidine derivatives like Singh's Catalyst . This strain makes it more susceptible to nucleophilic attacks, a property leveraged in polymerization or drug delivery systems.
  • In contrast, Singh's Catalyst utilizes pyrrolidine’s conformational flexibility for enantioselective transformations, a feature less feasible with strained aziridines.

Functional Group Influence :

  • The carboxamide group in this compound may enhance solubility and hydrogen-bonding interactions, similar to aziridine-2-carboxylic acid derivatives used in peptide synthesis. However, the ethyl substituents could sterically hinder reactivity compared to simpler analogues.

Stability and Handling :

  • Aziridines are generally sensitive to moisture and oxidation, necessitating inert storage conditions. Pyrrolidine-based catalysts like Singh's Catalyst are more stable, enabling broader industrial use .

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